An In-depth Technical Guide to the Solubility of 3-((Dimethylamino)methyl)benzoic Acid in Organic Solvents
An In-depth Technical Guide to the Solubility of 3-((Dimethylamino)methyl)benzoic Acid in Organic Solvents
Introduction
3-((Dimethylamino)methyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in pharmaceutical and materials science research. Its molecular structure, featuring a benzoic acid moiety, a tertiary amine, and a methylene linker, bestows upon it amphoteric and potentially zwitterionic characteristics. These structural attributes play a pivotal role in determining its solubility, a critical parameter that influences its behavior in various applications, including drug delivery systems, synthetic chemistry, and formulation development. Understanding the solubility of this compound in a diverse range of organic solvents is paramount for its effective utilization and the optimization of processes in which it is a key component.
This technical guide provides a comprehensive overview of the solubility of 3-((Dimethylamino)methyl)benzoic acid in organic solvents. It delves into the physicochemical principles governing its solubility, offers qualitative and quantitative data based on available information and analysis of structural analogs, and presents a detailed experimental protocol for the accurate determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound.
Physicochemical Properties and their Influence on Solubility
The solubility of a compound is dictated by a delicate balance of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities are more likely to be miscible. In the case of 3-((Dimethylamino)methyl)benzoic acid, its structure presents distinct polar and non-polar regions, leading to a complex solubility profile.
Molecular Structure and Functional Groups:
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Benzoic Acid Moiety: The aromatic ring is inherently non-polar and contributes to solubility in non-polar organic solvents through van der Waals interactions. The carboxylic acid group (-COOH) is polar and capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic and aprotic solvents.
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Tertiary Amine Group: The dimethylamino group (-N(CH₃)₂) is a polar functional group with a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. This enhances solubility in polar protic solvents.
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Methylene Linker: The methylene group (-CH₂-) separating the dimethylamino and phenyl groups provides conformational flexibility and contributes to the overall non-polar character of the molecule.
Zwitterionic Potential:
Due to the presence of both an acidic carboxylic acid group and a basic tertiary amine group, 3-((Dimethylamino)methyl)benzoic acid has the potential to exist as a zwitterion, a molecule with both a positive and a negative formal charge. The extent of zwitterion formation depends on the solvent environment and the pKa values of the acidic and basic moieties. In the solid state and in certain polar solvents, the zwitterionic form may be significant, which can have a profound impact on its solubility. Zwitterions often exhibit higher melting points and greater solubility in highly polar solvents compared to their neutral counterparts.
Solubility Profile in Organic Solvents
Direct, experimentally verified solubility data for 3-((Dimethylamino)methyl)benzoic acid across a wide array of organic solvents is not extensively available in the public domain. However, by examining the solubility of structurally similar compounds, such as 3-aminobenzoic acid, 4-aminobenzoic acid, and N,N-dimethylaminobenzoic acid, we can infer a likely solubility profile.
Table 1: Qualitative and Quantitative Solubility Data of 3-((Dimethylamino)methyl)benzoic Acid and Related Compounds
| Solvent Class | Solvent | 3-((Dimethylamino)methyl)benzoic Acid (Predicted/Reported) | 3-Aminobenzoic Acid (Reported) | 4-(Dimethylamino)benzoic Acid (Reported) | Rationale for Prediction |
| Polar Protic | Water | Sparingly Soluble (Conflicting Reports) | Slightly soluble in cold water (5.9 g/L at 15°C), soluble in boiling water[1] | Insoluble[2] | The presence of polar functional groups suggests some water solubility, but the non-polar backbone limits it. Zwitterionic character could enhance solubility. |
| Methanol | Soluble (50-100 mg/mL) | Soluble in hot alcohol, slightly soluble in cold alcohol[1] | Slightly Soluble[2] | The hydroxyl group of methanol can hydrogen bond with both the carboxylic acid and the tertiary amine, leading to good solubility. | |
| Ethanol | Soluble | Soluble in hot alcohol, slightly soluble in cold alcohol (3g/100g)[1][3] | Soluble[4] | Similar to methanol, ethanol is a good hydrogen bonding solvent, predicting good solubility. | |
| Polar Aprotic | Acetone | Soluble | Soluble[1][3] | Soluble[4] | Acetone can act as a hydrogen bond acceptor for the carboxylic acid group, and its polarity can solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Data not available | Slightly Soluble[2] | DMSO is a highly polar aprotic solvent capable of solvating a wide range of compounds. | |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Soluble | Data not available | DMF is another powerful polar aprotic solvent that should effectively solvate the molecule. | |
| Non-Polar | Benzene | Insoluble | Insoluble[1] | Data not available | The non-polar nature of benzene is not conducive to solvating the polar functional groups of the molecule. |
| Hexane | Insoluble | Insoluble | Data not available | As a non-polar alkane, hexane is a poor solvent for this polar molecule. | |
| Other | Chloroform | Likely Sparingly Soluble | Soluble in hot chloroform, slightly soluble in cold chloroform[1][3] | Data not available | Chloroform has a slight polarity and can act as a weak hydrogen bond donor. |
| Ether | Likely Sparingly Soluble | Soluble in ether[1][3] | Soluble[2] | The ether oxygen can act as a hydrogen bond acceptor. |
Causality Behind Solubility Trends:
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Polar Protic Solvents: The highest solubility is anticipated in polar protic solvents like methanol and ethanol. These solvents can engage in hydrogen bonding with both the carboxylic acid (as a donor and acceptor) and the tertiary amine (as an acceptor), leading to strong solute-solvent interactions that overcome the solute-solute interactions in the crystal lattice.
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Polar Aprotic Solvents: Good solubility is also expected in polar aprotic solvents such as acetone, DMSO, and DMF. These solvents can effectively solvate the molecule through dipole-dipole interactions and by acting as hydrogen bond acceptors for the carboxylic acid proton.
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Non-Polar Solvents: Due to the presence of highly polar functional groups, the solubility in non-polar solvents like benzene and hexane is predicted to be very low. The energy required to break the strong intermolecular forces (including potential ionic interactions in a zwitterionic state) within the solid is not compensated by the weak van der Waals forces that would be formed with non-polar solvents.
Experimental Determination of Solubility
The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until saturation is reached.
Detailed Step-by-Step Methodology: Shake-Flask Method
Objective: To determine the equilibrium solubility of 3-((Dimethylamino)methyl)benzoic acid in a given organic solvent at a specified temperature.
Materials:
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3-((Dimethylamino)methyl)benzoic acid (solid, high purity)
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Selected organic solvents (analytical grade)
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Scintillation vials or glass test tubes with screw caps
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Orbital shaker or rotator with temperature control
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrumentation.
Experimental Workflow Diagram:
Caption: Workflow for solubility determination using the shake-flask method.
Procedure:
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Preparation of Saturated Solutions:
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Add an excess amount of solid 3-((Dimethylamino)methyl)benzoic acid to a series of vials. A visible excess of solid should remain at the end of the experiment to ensure saturation.
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Accurately add a known volume of the selected organic solvent to each vial.
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Equilibration:
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Seal the vials tightly to prevent solvent evaporation.
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Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
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Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[5][6]
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Phase Separation:
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Remove the vials from the shaker and allow the excess solid to settle for a short period.
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To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.[6]
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Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.
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Analysis:
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Prepare a series of dilutions of the filtered supernatant with the same solvent.
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Quantify the concentration of 3-((Dimethylamino)methyl)benzoic acid in the diluted samples using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
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Calculation:
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Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by taking into account the dilution factors.
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Self-Validating System:
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Confirmation of Equilibrium: The solubility should be determined at multiple time points. Equilibrium is confirmed when consecutive measurements yield consistent results.
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Mass Balance: The amount of dissolved solid can be cross-verified by recovering and weighing the undissolved solid at the end of the experiment, although this is less common.
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Purity of Solid Phase: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRPD) to ensure that no phase change or degradation has occurred.[6]
Logical Relationships in Solubility
The interplay of solute and solvent properties can be visualized to understand the factors driving solubility.
Caption: Factors influencing the solubility of 3-((Dimethylamino)methyl)benzoic acid.
Conclusion
The solubility of 3-((Dimethylamino)methyl)benzoic acid is a complex interplay of its structural features and the properties of the solvent. Its amphoteric and potentially zwitterionic nature suggests a preference for polar solvents, with a high degree of solubility expected in polar protic solvents like methanol and ethanol, and good solubility in polar aprotic solvents such as acetone and DMSO. Conversely, its solubility in non-polar solvents is anticipated to be low. For definitive quantitative data, the shake-flask method provides a reliable and robust experimental approach. A thorough understanding of these solubility characteristics is essential for the successful application of 3-((Dimethylamino)methyl)benzoic acid in research and development.
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